molecular formula C22H29ClN6O2 B2815209 8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione CAS No. 898408-53-2

8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2815209
CAS RN: 898408-53-2
M. Wt: 444.96
InChI Key: HNLABOMRRPYWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione” is related to a class of compounds known as pyridazinones . These compounds are inhibitors of PARP7 and are useful in the treatment of cancer .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a piperazine ring, a purine dione group, and a chlorobenzyl group . The exact structure can be found in the patent application .

Scientific Research Applications

FGFR Inhibition in Cancer Therapy

Abnormal activation of the FGFR signaling pathway is associated with various cancers, including breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer. Compound 4h potently inhibits FGFR1, FGFR2, and FGFR3, with IC50 values of 7, 9, 25, and 712 nM, respectively. By targeting FGFRs, it disrupts downstream signaling pathways involved in cancer progression and resistance to therapy .

Breast Cancer Treatment

In vitro studies have demonstrated that compound 4h inhibits breast cancer cell proliferation (specifically 4T1 cells) and induces apoptosis. Additionally, it significantly suppresses cell migration and invasion. These findings suggest its potential as a therapeutic agent for breast cancer .

Combination Therapies

Combining FGFR inhibitors like compound 4h with other targeted therapies or immunotherapies may enhance treatment efficacy. Research into synergistic effects and optimal combinations is ongoing.

Mechanism of Action

The compound is an inhibitor of PARP7, a protein involved in DNA repair . By inhibiting this protein, the compound can potentially prevent cancer cells from repairing their DNA, leading to cell death.

Future Directions

The compound and related pyridazinones are being studied for their potential use in cancer treatment . Future research will likely focus on optimizing their structure for maximum efficacy and minimum side effects, as well as exploring their use in combination with other treatments.

properties

IUPAC Name

8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN6O2/c1-3-4-5-10-29-18-19(26(2)22(31)25-20(18)30)24-21(29)28-13-11-27(12-14-28)15-16-6-8-17(23)9-7-16/h6-9H,3-5,10-15H2,1-2H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLABOMRRPYWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

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